molecular formula C19H20N4S B13950629 4,6,6-trimethyl-3-(4-phenyldiazenylphenyl)-1H-pyrimidine-2-thione CAS No. 63704-51-8

4,6,6-trimethyl-3-(4-phenyldiazenylphenyl)-1H-pyrimidine-2-thione

Cat. No.: B13950629
CAS No.: 63704-51-8
M. Wt: 336.5 g/mol
InChI Key: QLDDJCCDCRGLHF-UHFFFAOYSA-N
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Description

4,6,6-Trimethyl-3-(4-phenyldiazenylphenyl)-1H-pyrimidine-2-thione is a dihydropyrimidine-2-thione derivative characterized by a unique 4-phenyldiazenylphenyl substituent at position 3 of the pyrimidine ring. This azo (diazenyl) group introduces a conjugated π-system, which may enhance photophysical properties or serve as a pharmacophore in biological interactions . Dihydropyrimidine-2-thiones are renowned for their pharmacological versatility, including antibacterial , antitumor , antioxidant , and DNA-interactive activities . The compound’s synthesis likely follows established routes for dihydropyrimidine-2-thiones, involving condensation of ketones with thiocyanate-functionalized aniline derivatives under reflux conditions .

Properties

CAS No.

63704-51-8

Molecular Formula

C19H20N4S

Molecular Weight

336.5 g/mol

IUPAC Name

4,6,6-trimethyl-3-(4-phenyldiazenylphenyl)-1H-pyrimidine-2-thione

InChI

InChI=1S/C19H20N4S/c1-14-13-19(2,3)20-18(24)23(14)17-11-9-16(10-12-17)22-21-15-7-5-4-6-8-15/h4-13H,1-3H3,(H,20,24)

InChI Key

QLDDJCCDCRGLHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC(=S)N1C2=CC=C(C=C2)N=NC3=CC=CC=C3)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,6-trimethyl-3-(4-phenyldiazenylphenyl)-1H-pyrimidine-2-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Thione Group: The thione group can be introduced by reacting the intermediate with sulfur-containing reagents such as thiourea.

    Diazenylation: The phenyl group can be diazenylated using diazonium salts under controlled conditions to introduce the diazenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6,6-trimethyl-3-(4-phenyldiazenylphenyl)-1H-pyrimidine-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

4,6,6-trimethyl-3-(4-phenyldiazenylphenyl)-1H-pyrimidine-2-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 4,6,6-trimethyl-3-(4-phenyldiazenylphenyl)-1H-pyrimidine-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between the target compound and analogs:

Compound Name Substituents Key Structural Features Pharmacological Activities References
4,6,6-Trimethyl-3-(4-phenyldiazenylphenyl)-1H-pyrimidine-2-thione 4-Phenyldiazenylphenyl at C3 Azo group (electron-withdrawing), extended conjugation Not explicitly reported (inferred: potential DNA/photoactivity)
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione 4-Chlorophenyl at N1 Chloro substituent (electron-withdrawing), envelope conformation Antibacterial, antitumor
4-Phenyl-6-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione Thiophene at C6, phenyl at C4 Thiophene ring (electron-rich), planar dihydropyrimidine Not reported; structural focus
1-(3-Methylphenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione 3-Methylphenyl at N1 Methyl group (electron-donating), dimeric N–H⋯S hydrogen bonds Antibacterial
6-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione 4-Fluorophenyl at C6, 4-hydroxyphenyl at C4 Fluoro and hydroxyl substituents, polar functional groups DNA photocleavage (40 µg/µl)

Crystallographic and Conformational Analysis

  • Crystal Packing : Analogs like 1-(4-chlorophenyl)-4,4,6-trimethyl derivative form centrosymmetric dimers via N–H⋯S hydrogen bonds, stabilizing the crystal lattice . The diazenyl group in the target compound may disrupt such packing due to steric hindrance or π-π stacking.
  • Ring Conformation : The dihydropyrimidine ring typically adopts an envelope conformation, with substituents influencing dihedral angles (e.g., 89.42° between phenyl and pyrimidine planes in ).

Biological Activity

4,6,6-Trimethyl-3-(4-phenyldiazenylphenyl)-1H-pyrimidine-2-thione is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial and anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C18H20N4S
  • Molecular Weight : 344.44 g/mol

The chemical structure features a pyrimidine ring substituted with phenyl and diazenyl groups, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiourea and pyrimidine compounds exhibit notable antimicrobial properties. A study evaluating various thiourea derivatives found that compounds similar to 4,6,6-trimethyl-3-(4-phenyldiazenylphenyl)-1H-pyrimidine-2-thione demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
Compound CCandida albicans256 µg/mL

Note : The MIC values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.

Anticancer Activity

The anticancer potential of 4,6,6-trimethyl-3-(4-phenyldiazenylphenyl)-1H-pyrimidine-2-thione has been explored in various studies. A recent investigation into similar pyrimidine derivatives revealed promising cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies were conducted on multiple cancer cell lines including:

  • HCT-116 (colorectal carcinoma)
  • SK-BR-3 (breast cancer)
  • A549 (lung cancer)

The results indicated that certain derivatives exhibited significant antiproliferative activity at concentrations as low as 10 µM.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Description
HCT-11615Moderate sensitivity
SK-BR-312High sensitivity
A54920Moderate sensitivity

The biological activities of this compound are believed to stem from its ability to interact with cellular targets. The presence of the diazenyl group may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

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